molecular formula C8H6BrNO3 B1660587 (4-Bromoanilino)(oxo)acetic acid CAS No. 79354-51-1

(4-Bromoanilino)(oxo)acetic acid

Cat. No.: B1660587
CAS No.: 79354-51-1
M. Wt: 244.04 g/mol
InChI Key: YTUYOSLRUWBVLL-UHFFFAOYSA-N
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Description

(4-Bromoanilino)(oxo)acetic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromo-substituted aniline group attached to an oxoacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoanilino)(oxo)acetic acid typically involves the reaction of 4-bromoaniline with oxoacetic acid under controlled conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with oxoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Bromoanilino)(oxo)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromo-substituted aniline group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Bromoanilino)(oxo)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromoanilino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The reactive species, such as hypobromous acidium ion (H2O+Br), attacks the substrate, leading to the formation of oxidation products .

Comparison with Similar Compounds

  • 4-Chloroanilino(oxo)acetic acid
  • 4-Methoxyanilino(oxo)acetic acid
  • 4-Methylthioanilino(oxo)acetic acid

Comparison: (4-Bromoanilino)(oxo)acetic acid is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its analogs. For example, the bromo group is more electron-withdrawing than the chloro or methoxy groups, affecting the compound’s reactivity in substitution and oxidation reactions . Additionally, the bromo group can participate in halogen bonding, which can influence the compound’s interactions with biological targets .

Properties

IUPAC Name

2-(4-bromoanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUYOSLRUWBVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506923
Record name (4-Bromoanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79354-51-1
Record name (4-Bromoanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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